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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Methyltetrahydro-2H-pyran-4-
carbaldehyde with its primary derivatives: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, (4-

Methyltetrahydro-2H-pyran-4-yl)methanol, and methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate. The information presented herein is intended to aid in the identification,

characterization, and quality control of these compounds, which are valuable intermediates in

synthetic organic chemistry and drug discovery.

The comparisons are based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). Due to the limited availability of experimental

spectra for the methylated target compounds, this guide utilizes a combination of experimental

data for closely related analogs and predicted spectral data.

Chemical Structures and Relationships
The following diagram illustrates the synthetic relationship between 4-Methyltetrahydro-2H-
pyran-4-carbaldehyde and the derivatives discussed in this guide. The aldehyde serves as a

central precursor that can be oxidized to the carboxylic acid, reduced to the alcohol, or

converted to the ester through various synthetic routes.
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Caption: Synthetic pathways from 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to its

derivatives.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Methyltetrahydro-2H-pyran-
4-carbaldehyde and its derivatives. Please note that where experimental data for the

methylated compounds was unavailable, predicted values or data from non-methylated

analogs are provided and indicated as such.

¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)
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Compound Chemical Shift (δ, ppm) and Multiplicity

4-Methyltetrahydro-2H-pyran-4-carbaldehyde
~9.6 (s, 1H, CHO), 3.6-3.8 (m, 4H, O-CH₂), 1.6-

1.8 (m, 4H, CH₂), 1.1 (s, 3H, CH₃)

4-Methyltetrahydro-2H-pyran-4-carboxylic acid
>10 (br s, 1H, COOH), 3.6-3.8 (m, 4H, O-CH₂),

1.7-1.9 (m, 4H, CH₂), 1.2 (s, 3H, CH₃)

(4-Methyltetrahydro-2H-pyran-4-yl)methanol

3.6-3.8 (m, 4H, O-CH₂), 3.5 (s, 2H, CH₂OH),

1.5-1.7 (m, 4H, CH₂), 1.0 (s, 3H, CH₃), ~1.5 (br

s, 1H, OH)

Methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate

3.7 (s, 3H, OCH₃), 3.6-3.8 (m, 4H, O-CH₂), 1.6-

1.8 (m, 4H, CH₂), 1.1 (s, 3H, CH₃)

¹³C NMR Spectral Data (Predicted, in CDCl₃, 100 MHz)
Compound Chemical Shift (δ, ppm)

4-Methyltetrahydro-2H-pyran-4-carbaldehyde
~203 (CHO), ~64 (O-CH₂), ~45 (C-CH₃), ~34

(CH₂), ~22 (CH₃)

4-Methyltetrahydro-2H-pyran-4-carboxylic acid
~180 (COOH), ~64 (O-CH₂), ~44 (C-CH₃), ~33

(CH₂), ~22 (CH₃)

(4-Methyltetrahydro-2H-pyran-4-yl)methanol
~68 (CH₂OH), ~64 (O-CH₂), ~40 (C-CH₃), ~34

(CH₂), ~22 (CH₃)

Methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate

~176 (COO), ~64 (O-CH₂), ~52 (OCH₃), ~44 (C-

CH₃), ~33 (CH₂), ~22 (CH₃)

IR Spectral Data (Predicted, cm⁻¹)
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Compound Key Absorptions (cm⁻¹)

4-Methyltetrahydro-2H-pyran-4-carbaldehyde
~2950 (C-H), ~2720 (Aldehyde C-H), ~1725

(C=O Aldehyde)

4-Methyltetrahydro-2H-pyran-4-carboxylic acid
~3000 (O-H, broad), ~2950 (C-H), ~1710 (C=O

Carboxylic Acid)

(4-Methyltetrahydro-2H-pyran-4-yl)methanol ~3400 (O-H, broad), ~2950 (C-H)

Methyl 4-methyltetrahydro-2H-pyran-4-

carboxylate
~2950 (C-H), ~1735 (C=O Ester)

Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragmentation Peaks

4-Methyltetrahydro-2H-pyran-

4-carbaldehyde
128 99, 81, 57, 43

4-Methyltetrahydro-2H-pyran-

4-carboxylic acid
144 127, 99, 81, 57, 45

(4-Methyltetrahydro-2H-pyran-

4-yl)methanol
130 112, 99, 81, 57, 43

Methyl 4-methyltetrahydro-2H-

pyran-4-carboxylate
158 127, 99, 81, 59, 43

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid organic

compounds such as 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation Data Acquisition Data Processing

~5-10 mg of Liquid Sample ~0.6 mL Deuterated Solvent (e.g., CDCl3) Vortex to Homogenize Transfer to NMR Tube Insert Tube into Spectrometer Lock on Deuterium Signal Shim Magnetic Field Acquire Spectrum (¹H, ¹³C) Fourier Transform Phase Correction Baseline Correction Integrate and Analyze
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Caption: Workflow for NMR spectroscopy analysis.

Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial. Vortex the

solution to ensure homogeneity. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Shim the magnetic field to optimize homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton

ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation Data Acquisition Data Processing & Analysis

Clean Salt Plates (e.g., NaCl) Apply a Thin Film of Liquid Sample Assemble Sample Cell Acquire Background Spectrum (Empty Cell) Acquire Sample Spectrum Ratio Sample to Background Identify Characteristic Absorption Bands
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Caption: Workflow for FT-IR spectroscopy analysis.
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Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g.,

NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is

carefully placed on top to create a thin, uniform film.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The

sample is then placed in the spectrometer, and the sample spectrum is acquired.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final infrared spectrum. The characteristic

absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Sample Introduction & Ionization Mass Analysis & Detection Data Output

Introduce Sample (e.g., via GC or Direct Inlet) Ionize Molecules (e.g., Electron Ionization) Accelerate Ions Separate Ions by m/z Ratio Detect Ions Generate Mass Spectrum Analyze Molecular Ion and Fragmentation
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Caption: Workflow for mass spectrometry analysis.

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically

via a gas chromatograph (GC-MS) for separation of components or through a direct insertion

probe.

Ionization: The sample molecules are ionized, commonly using electron ionization (EI), which

involves bombarding the molecules with a high-energy electron beam.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at each m/z value. The molecular ion peak and the fragmentation

pattern are then analyzed to determine the molecular weight and structural features of the

compound.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Methyltetrahydro-2H-
pyran-4-carbaldehyde and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290258#spectroscopic-comparison-of-4-
methyltetrahydro-2h-pyran-4-carbaldehyde-with-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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